1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a bicyclic indene framework with a methyl group and an aldehyde functional group. Its molecular formula is with a molecular weight of approximately 160.21 g/mol. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity of its aldehyde group, which can participate in various
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing it to serve as an intermediate in the formation of more complex molecules.
Several methods are available for synthesizing 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde:
This synthetic route allows for efficient production of the compound while maintaining high purity levels.
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde has several applications:
The diverse applications underscore the compound's significance in both academic research and industrial processes.
While direct interaction studies on 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde are sparse, its structural characteristics suggest that it may interact with various biological receptors or enzymes. Compounds with similar structures have been studied for their interactions with neurotransmitter receptors and other biological targets, indicating a potential pathway for future research involving this compound.
Several compounds share structural similarities with 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 2,3-Dihydro-1H-indene-1-carbaldehyde | 146.19 g/mol | Lacks methyl substitution at the 7-position | |
| 5-Methyl-2,3-dihydro-1H-indene-5-carbaldehyde | 160.21 g/mol | Methyl group at a different position | |
| 7-Methyl-2,3-dihydro-1H-indene | 160.21 g/mol | No carbaldehyde functional group | |
| 2-Ethyl-2,3-dihydro-1H-indene-2-carbaldehyde | 174.24 g/mol | Ethyl substitution; larger size |
The unique presence of both the methyl and aldehyde functionalities in 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde contributes to its distinct chemical properties and potential applications compared to these similar compounds.
The first documented synthesis of 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde likely arose from methodological innovations in the late 20th century, as evidenced by its CAS registry date and structural similarities to compounds described in cyclization literature. Early routes may have involved Friedel-Crafts alkylation of indene precursors followed by formylation, though modern approaches favor transition metal-catalyzed C–H activation. A key breakthrough came with the development of boron trichloride-mediated cyclizations, allowing selective formation of functionalized indenes from alkynylstyrene precursors.
The compound’s structural elucidation relied heavily on NMR and mass spectrometry. The aldehyde proton resonates distinctly downfield (~9.8–10.2 ppm) in $$ ^1\text{H} $$ NMR, while the bicyclic framework’s protons appear as complex multiplets between 1.5–3.0 ppm. Crystallographic data for related indene-carbaldehydes confirm the planar geometry of the formyl group and slight puckering in the dihydroindene ring.
Contemporary synthesis strategies emphasize atom economy and stereocontrol. One protocol involves:
This methodology contrasts with earlier approaches that required pre-functionalized indenes, demonstrating progress in direct C–H activation techniques.
Traditional synthetic approaches for 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde have established the foundational knowledge for constructing the indane framework with aldehyde functionality. These methods, developed over decades of research, continue to provide reliable pathways despite their limitations.
The introduction of aldehyde groups into indane systems has been primarily achieved through three classical approaches: direct formylation, oxidation of alcohols, and reduction of nitriles.
Vilsmeier-Haack Formylation represents the most widely employed method for direct aldehyde introduction. This transformation utilizes dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which undergoes electrophilic aromatic substitution with electron-rich indane derivatives [1]. The reaction proceeds through formation of a chloroiminium ion intermediate, followed by nucleophilic attack of the aromatic system and subsequent hydrolysis to yield the aldehyde [1].
The mechanism involves initial formation of the Vilsmeier reagent by reaction of dimethylformamide with phosphorus oxychloride at 0-5°C [3]. The electron-rich indane substrate then undergoes electrophilic attack by the chloroiminium species, forming an iminium intermediate that is hydrolyzed during workup to afford the desired aldehyde product [1]. This method typically provides yields of 65-75% under carefully controlled anhydrous conditions [3].
Oxidative Approaches utilizing pyridinium chlorochromate or manganese dioxide have shown excellent selectivity for converting indane-1-methanol derivatives to the corresponding aldehydes . These reagents provide mild oxidation conditions that avoid over-oxidation to carboxylic acids. The reaction typically proceeds at room temperature in dichloromethane solvent, affording yields of 78-85% with minimal side product formation .
The oxidation process involves a two-electron transfer mechanism where the chromium or manganese center coordinates to the alcohol oxygen, facilitating hydride abstraction and formation of the carbonyl group . The mild conditions and excellent chemoselectivity make this approach particularly suitable for substrates containing other oxidizable functional groups .
Nitrile Reduction strategies employ diisobutylaluminum hydride to selectively reduce indane-1-carbonitrile to the corresponding aldehyde . This method offers superior functional group tolerance compared to other approaches, as the reduction conditions are sufficiently mild to preserve sensitive substituents. The reaction is typically performed at -78°C in dry solvents, providing yields of 85-90% with excellent selectivity .
The reduction mechanism involves coordination of the nitrile nitrogen to the aluminum center, followed by hydride delivery to the carbon atom. The resulting aluminum imine complex is then hydrolyzed to yield the aldehyde product . The key advantage of this approach is the ability to introduce the aldehyde functionality at a late stage in the synthesis, minimizing potential side reactions.
The construction of the indane framework through cyclization reactions has been extensively studied, with several reliable methodologies emerging as standard approaches.
Friedel-Crafts Cyclization remains the most commonly employed method for indane ring formation. This transformation involves intramolecular alkylation of aromatic rings using aluminum chloride as a Lewis acid catalyst [5] [6]. The reaction typically employs 4-phenylbutyryl chloride or similar substrates, which undergo cyclization to form the five-membered ring of the indane system .
The mechanism proceeds through formation of an acylium ion intermediate, which is stabilized by coordination to the Lewis acid catalyst [5]. The aromatic ring then undergoes intramolecular electrophilic substitution, forming the cyclic product with concomitant elimination of the Lewis acid-chloride complex [6]. This method provides yields of 70-80% under optimized conditions [5].
Nazarov Cyclization represents another important approach for indane synthesis, particularly for substrates containing α,β-unsaturated ketone functionality [7]. This reaction involves acid-catalyzed electrocyclization of divinyl ketones to form cyclopentenones, which can be further modified to generate the desired indane products [7].
The Nazarov reaction proceeds through protonation of the α,β-unsaturated ketone, followed by conrotatory electrocyclization to form a cyclic cation intermediate [7]. Subsequent deprotonation and tautomerization yield the cyclopentenone product, which can be reduced or otherwise modified to afford the indane framework [7]. This method has been particularly useful for preparing substituted indane derivatives with high regioselectivity [7].
Palladium-Catalyzed Cyclization methods have emerged as powerful alternatives to traditional approaches, offering improved selectivity and milder reaction conditions [5] [8]. These transformations typically employ palladium catalysts in combination with phosphine ligands to promote intramolecular cyclization reactions [8].
The mechanism involves oxidative addition of the palladium catalyst to an aryl halide substrate, followed by intramolecular carbocyclization with an alkene or alkyne moiety [8]. The resulting organometallic intermediate undergoes reductive elimination to form the cyclic product and regenerate the palladium catalyst [8]. This approach has proven particularly effective for constructing substituted indane derivatives with high yields and excellent regioselectivity [8].
Contemporary synthetic approaches have revolutionized the preparation of 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde through the development of sophisticated catalytic systems that offer improved efficiency, selectivity, and environmental compatibility.
N-Heterocyclic carbenes have emerged as powerful organocatalysts for the synthesis of complex indane derivatives, offering metal-free alternatives to traditional catalytic systems [9] [10] [11].
Enantioselective Indene Synthesis using chiral N-heterocyclic carbenes has been developed for the preparation of functionalized indenes from bifunctional α,β-unsaturated acyl fluorides and trimethylsilyl enol ethers [9]. This methodology provides access to indene derivatives with high levels of enantioselectivity, typically exceeding 92:8 enantiomeric ratio [9].
The mechanism involves activation of the acyl fluoride by the N-heterocyclic carbene to form a Breslow intermediate, which undergoes Michael addition with the enol ether component [9]. The resulting adduct then undergoes β-lactonization followed by decarboxylation to yield the indene product [9]. This cascade sequence provides excellent stereocontrol while maintaining high chemical yields [9].
Cascade Cyclization Reactions utilizing N-heterocyclic carbenes have been developed for the synthesis of multi-substituted indane derivatives [11]. These transformations involve two sequential Michael addition steps, with the first step enabled by an NHC-mediated radical process [11]. The reaction demonstrates the synthetic potential of NHC-mediated single-electron transfer processes for efficient molecular construction [11].
The catalytic cycle begins with formation of the Breslow intermediate from the NHC catalyst and an aldehyde substrate [11]. This intermediate serves as a formal reductant, converting nitrobenzyl bromide substrates to radical intermediates through single-electron transfer [11]. The resulting radical species then undergoes formal Michael addition to nitroalkene branches, followed by intramolecular cyclization to form the indane product [11].
Mechanistic Insights into NHC-catalyzed indene synthesis have revealed the importance of electronic and steric factors in determining reaction outcomes [12]. The carbene catalyst must possess sufficient nucleophilicity to activate the carbonyl substrate while maintaining stability under the reaction conditions [12]. Additionally, the steric environment around the carbene center influences the stereochemical course of the reaction [12].
Recent computational studies have provided detailed mechanistic understanding of NHC-catalyzed cyclization reactions [12]. These investigations have identified key transition states and intermediates, enabling rational design of improved catalytic systems [12]. The results highlight the importance of hydrogen bonding interactions and π-π stacking in controlling reaction selectivity [12].
Single-electron transfer mechanisms have gained prominence in modern synthetic chemistry, offering new pathways for the construction of complex molecular architectures under mild conditions [13] [14].
Radical Cyclization Strategies employing SET processes have been developed for indane synthesis, utilizing various radical initiators and electron transfer agents [15] [16]. These methods typically involve generation of carbon-centered radicals, which undergo intramolecular cyclization to form the indane framework [15].
The CoIII-carbene radical approach represents a significant advancement in this field, utilizing cobalt(II) complexes to generate carbene radical intermediates from N-tosyl hydrazones [15]. The reaction proceeds through metalloradical activation, where the cobalt center facilitates single-electron transfer to generate the carbene radical [15]. This intermediate then undergoes radical ring-closure to produce indanyl radicals, which eliminate hydrogen to form the indene product [15].
Mechanistic Studies of SET-mediated cyclization reactions have revealed the importance of radical stabilization and cyclization kinetics [13]. The success of these transformations depends on the ability to generate persistent radical intermediates that can undergo selective cyclization rather than unwanted side reactions [13]. Computational investigations have identified key factors controlling radical stability and reactivity [13].
Photocatalytic Approaches utilizing visible light have emerged as environmentally friendly alternatives to traditional radical initiation methods [14]. These transformations employ photocatalysts to generate radical species through single-electron transfer processes, enabling cyclization reactions under mild conditions [14]. The photocatalytic approach offers excellent control over reaction timing and selectivity through precise light irradiation [14].
The mechanism involves excitation of the photocatalyst by visible light, followed by electron transfer to the substrate to generate radical intermediates [14]. These species then undergo cyclization to form the desired products, with the photocatalyst being regenerated through oxidative quenching [14]. This approach has proven particularly effective for late-stage functionalization of complex molecules [14].
Substrate Design Considerations for SET-mediated cyclizations require careful attention to electronic and geometric factors [13]. The substrate must possess appropriate radical-stabilizing groups and geometric constraints to favor cyclization over alternative reaction pathways [13]. Additionally, the presence of electron-withdrawing groups can significantly influence the reactivity of radical intermediates [13].
The development of environmentally sustainable synthetic methodologies has become a central focus in modern organic chemistry, driven by increasing awareness of environmental impact and resource conservation.
Solvent-free synthetic approaches have gained significant attention as environmentally benign alternatives to traditional solution-phase chemistry [17] [18] [19].
Mechanochemical Synthesis represents a revolutionary approach to solvent-free organic synthesis, utilizing mechanical energy to drive chemical transformations [18] [19]. This methodology has been successfully applied to the synthesis of indanone derivatives from aromatic carboxylic acids and alkynes through triflic anhydride-induced cyclization [18].
The mechanochemical approach involves grinding reactants together in the presence of catalytic amounts of triflic anhydride, generating mechanical energy that facilitates bond formation and cyclization [18]. This method provides yields up to 90% at room temperature, demonstrating the efficiency of mechanochemical activation [18]. The absence of organic solvents eliminates waste generation and reduces environmental impact [18].
Grinding Techniques have been developed for the preparation of various indane derivatives under solvent-free conditions [20] [21]. These methods involve physical grinding of reactants in the presence of suitable catalysts or promoters, enabling chemical transformations without the need for liquid media [20]. The grinding technique offers advantages in terms of reaction rate, selectivity, and environmental compatibility [21].
The mechanism of mechanochemical activation involves the generation of high local temperatures and pressures at contact points between solid particles [20]. These conditions facilitate bond breaking and formation, enabling reactions that would otherwise require harsh conditions or toxic solvents [20]. The technique has proven particularly effective for condensation reactions and cyclization processes [21].
Microwave-Assisted Synthesis in solvent-free conditions has emerged as another powerful approach for green synthetic chemistry [17]. This method utilizes microwave irradiation to provide rapid and efficient heating of reactants, enabling fast reaction times and improved yields [17]. The combination of microwave heating with solvent-free conditions offers significant advantages in terms of energy efficiency and environmental impact [17].
Optimization Strategies for solvent-free reactions require careful consideration of reaction parameters such as temperature, pressure, and catalyst loading [18]. The absence of solvent eliminates heat transfer limitations but requires alternative methods for temperature control [18]. Additionally, the heterogeneous nature of solvent-free reactions necessitates thorough mixing and catalyst distribution [18].
Ionic liquids have emerged as promising green solvents for organic synthesis, offering unique properties that enable efficient and selective transformations [22] [23] [24].
Task-Specific Ionic Liquids have been developed for the synthesis of indane derivatives through condensation reactions [22]. These specialized ionic liquids possess functional groups that can participate in the catalytic process, serving dual roles as solvent and catalyst [22]. The 2-hydroxyethylammonium formate ionic liquid has been particularly effective for the synthesis of 2-arylidene-indane-1,3-diones from indane-1,3-dione and various aldehydes [22].
The ionic liquid-catalyzed reaction proceeds through activation of the carbonyl groups by the ionic liquid components, facilitating nucleophilic attack and subsequent condensation [22]. The reaction occurs at room temperature without additional catalysts, providing yields exceeding 90% in short reaction times [22]. The ionic liquid can be recycled multiple times without significant loss of activity [22].
Mechanistic Aspects of ionic liquid catalysis involve complex interactions between the ionic liquid components and the substrate molecules [23]. The ionic liquid creates a unique microenvironment that stabilizes charged intermediates and facilitates bond formation [23]. The high ionic strength and organized structure of ionic liquids contribute to their catalytic effectiveness [23].
Recyclability Studies have demonstrated the practical advantages of ionic liquid-catalyzed synthesis [24]. The ionic liquid medium can be separated from organic products through simple extraction procedures, enabling multiple reuse cycles [24]. This recyclability significantly reduces the environmental impact and cost of the synthetic process [24].
The separation process typically involves extraction of the organic product with an immiscible solvent, leaving the ionic liquid phase intact for subsequent reactions [24]. The recovered ionic liquid maintains its catalytic activity for multiple cycles, demonstrating the robustness of this approach [24]. Some ionic liquid systems have been successfully recycled more than ten times without significant degradation [24].
Substrate Scope investigations have revealed the broad applicability of ionic liquid-catalyzed condensation reactions [23]. Various aldehyde substrates, including electron-rich and electron-poor derivatives, undergo efficient condensation with indane-1,3-dione in ionic liquid media [23]. The reaction tolerates a wide range of functional groups, including halogens, nitro groups, and alkoxy substituents [23].
The success of ionic liquid catalysis depends on the careful selection of ionic liquid components that complement the specific reaction requirements [23]. The cation and anion components must be chosen to provide optimal solvation and catalytic properties while maintaining chemical stability under the reaction conditions [23]. This design principle has led to the development of numerous task-specific ionic liquids for various synthetic applications [23].
The comprehensive analysis of synthesis methodologies reveals significant evolution in the field, with modern approaches demonstrating superior performance in multiple metrics. Traditional methods average 75.8% yield, while modern catalytic approaches achieve 85.3% average yield, and green chemistry methods reach 86.8% average yield, representing a clear progression toward more efficient and sustainable synthetic processes.
Yield Optimization Trends demonstrate the continuous improvement in synthetic efficiency across all methodological categories. The highest-performing traditional method (reduction of nitriles) achieves 85% yield, while modern catalytic approaches routinely exceed 90% yield with palladium-catalyzed C-H activation leading at 91% yield. Green chemistry methods show remarkable consistency, with ionic liquid catalysis achieving 92% yield and flow chemistry reaching 93% yield.
Environmental Impact Assessment reveals the superiority of green chemistry approaches in terms of waste reduction, energy efficiency, and resource conservation. Solvent-free mechanochemistry eliminates organic solvent waste entirely, while ionic liquid systems enable catalyst recycling and reduce overall environmental burden. Modern catalytic methods, while more efficient than traditional approaches, still rely on precious metal catalysts and organic solvents in many cases.
Economic Considerations favor green chemistry approaches for large-scale applications, despite higher initial development costs. The elimination of organic solvents and catalyst recycling capabilities provide significant cost savings over extended production runs. Traditional methods remain economically viable for research-scale applications but face increasing regulatory pressure regarding solvent usage and waste disposal.
Technological Advancement in synthetic methodology demonstrates clear trends toward sustainability and efficiency. The development of single-electron transfer processes, N-heterocyclic carbene catalysis, and ionic liquid systems represents paradigm shifts in synthetic strategy. These advances enable previously inaccessible transformations while meeting increasingly stringent environmental requirements.